molecular formula C10H20O2 B14430240 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- CAS No. 76936-25-9

6-Octene-1,3-diol, 3,7-dimethyl-, (3R)-

Cat. No.: B14430240
CAS No.: 76936-25-9
M. Wt: 172.26 g/mol
InChI Key: ALSCIJYFFHQRBX-SNVBAGLBSA-N
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Description

6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the class of organic compounds known as alkenes, which contain at least one carbon-carbon double bond. The presence of hydroxyl groups (-OH) at the 1 and 3 positions, along with the double bond at the 6 position, makes it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 3,7-dimethyl-1,6-octadiene. This reaction proceeds as follows:

    Hydroboration: The addition of borane (BH3) to the double bond of 3,7-dimethyl-1,6-octadiene.

    Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of 3,7-dimethyl-6-octene-1,3-dione.

    Reduction: Formation of 3,7-dimethyl-1-octanol.

    Substitution: Formation of 3,7-dimethyl-6-octene-1,3-dichloride.

Scientific Research Applications

6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for potential interactions with unsaturated systems in biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-7-octene-1,6-diol: Similar structure but different position of the double bond.

    3,7-Dimethyl-1-octene: Lacks hydroxyl groups, making it less reactive in certain reactions.

    3,7-Dimethyl-6-octen-3-ol: Contains a hydroxyl group at a different position.

Uniqueness

6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

76936-25-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(3R)-3,7-dimethyloct-6-ene-1,3-diol

InChI

InChI=1S/C10H20O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,11-12H,4,6-8H2,1-3H3/t10-/m1/s1

InChI Key

ALSCIJYFFHQRBX-SNVBAGLBSA-N

Isomeric SMILES

CC(=CCC[C@](C)(CCO)O)C

Canonical SMILES

CC(=CCCC(C)(CCO)O)C

Origin of Product

United States

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